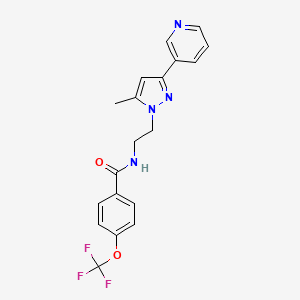
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds with Antiviral Activities
A study described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable anti-avian influenza virus activity. This research signifies the potential use of benzamide derivatives in developing antiviral agents. Among the synthesized compounds, several showed significant antiviral activities against the H5N1 subtype, indicating their potential as lead compounds for further drug development against influenza viruses (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This study showcases the versatility of pyrazolopyrimidines derivatives in therapeutic applications, offering a promising approach for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activities
Another study synthesized novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The research highlighted moderate to good binding energies, suggesting these compounds' antimicrobial and antioxidant potential. This illustrates the application of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide derivatives in developing new antimicrobial and antioxidant agents (Flefel et al., 2018).
Exploration of Supramolecular Structures through Hydrogen Bonding
Research on tetrafluoroterephthalic acid with a series of N-containing heterocycles, including benzamide derivatives, revealed the formation of novel crystals through hydrogen bonding and weak intermolecular interactions. This study not only sheds light on the structural properties of these compounds but also on their potential applications in designing materials with specific supramolecular architectures (Wang et al., 2014).
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-13-11-17(15-3-2-8-23-12-15)25-26(13)10-9-24-18(27)14-4-6-16(7-5-14)28-19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDKODNUAQGVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate](/img/structure/B2877015.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)
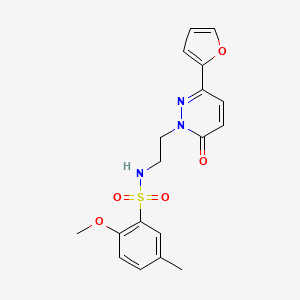
![benzyl {[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2877019.png)
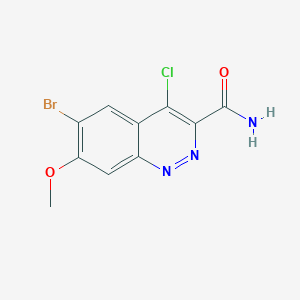
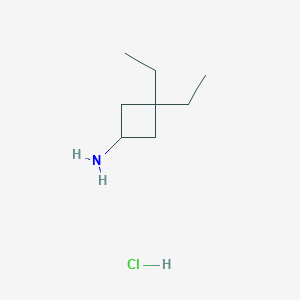
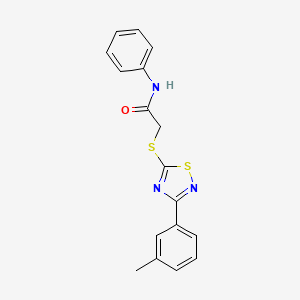
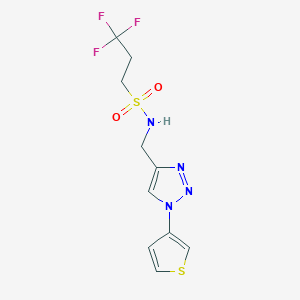

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)
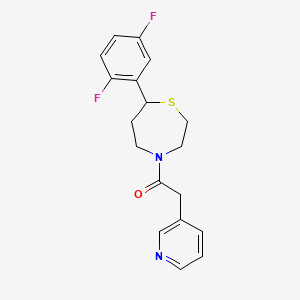
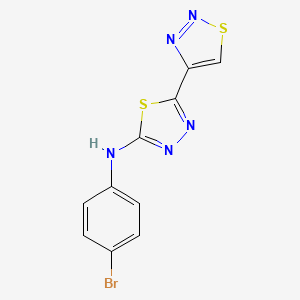
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)
